N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and applications in organic synthesis.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives are often synthesized through ring closure reactions.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations.Chemical Reactions Analysis
Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties.Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Badne et al. (2011) explored the synthesis of 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related compounds. These compounds were tested for antimicrobial activity, showing potential in this field Badne, Swamy, Bhosale, & Kuberkar, 2011.
Anticonvulsant and Neuroprotective Effects : Hassan et al. (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, which demonstrated significant anticonvulsant and neuroprotective effects Hassan, Khan, & Amir, 2012.
Antitumor Agents : Yoshida et al. (2005) developed benzothiazole derivatives, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, showing selective cytotoxicity against tumor cell lines and potent in vivo tumor growth inhibition Yoshida et al., 2005.
Chemical and Physical Properties
Liquid Crystals and Schiff Base Compounds : Ha et al. (2010) synthesized a series of liquid crystals containing benzothiazole core, which showed potential in the development of new materials with specific physicochemical properties Ha, Koh, Lee, Yeap, Lin, & Ong, 2010.
Corrosion Inhibitors for Carbon Steel : Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. These studies are crucial for industrial applications where material durability is a concern Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016.
Anion Sensing Applications : Barare et al. (2015) conducted studies on benzothiazole derivatives for colorimetric anion sensing applications. These compounds could selectively detect certain anions, indicating their potential use in chemical sensors Barare, Yıldız, Alpaslan, Dilek, Ünver, Tadesse, & Aslan, 2015.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8(2)6-12(16)15-13-14-10-5-4-9(17-3)7-11(10)18-13/h4-7H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDQWGDBAMFJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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